3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
“3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and depend on the specific synthetic pathway used . For instance, diazo-coupling involves the reaction of a diazonium salt with a phenol or aromatic amine .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . The FTIR (Fourier-transform infrared spectroscopy) spectrum shows peaks at 3361 cm^-1 (N–H stretch), 3124 cm^-1 (C–H stretch, triazole ring), 2942 cm^-1 (C–H stretch, aliphatic), and 1645 cm^-1 (C=O symmetrical stretch, amide) .Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s structure suggests potential antitumor and anticancer activity. Researchers have synthesized related derivatives, such as 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole, which showed promising antitumor effects against different cell lines . Further investigations into its mechanism of action and efficacy are warranted.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) while sparing normal cells . Its ability to inhibit cell proliferation makes it an interesting candidate for further exploration.
Antifungal Activity
Thiazole derivatives, including those related to our compound, have been evaluated for their antifungal properties. The synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides showed activity against fungal pathogens . Investigating the specific mode of action and potential clinical applications is crucial.
Chemical Reactions and Synthetic Routes
Due to its complex molecular structure, our compound can engage in various chemical reactions. Researchers have explored synthetic routes to create related derivatives, expanding their potential applications . Investigating these reactions and optimizing synthesis methods is crucial for practical use.
Mechanism of Action
Target of Action
Similar compounds containing benzothiazole have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to exert their effects. More research is needed to elucidate the precise mode of action of this compound.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may exert bactericidal effects.
Future Directions
Benzothiazole derivatives, including “3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide”, show promise in the development of new anti-tubercular drugs . Future research could focus on optimizing the synthetic pathways and further investigating the anti-tubercular activity of these compounds .
properties
IUPAC Name |
3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h1,3-6,11H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDBTCLYCEEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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